1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
Description
Nomenclature and Systematic Classification
The compound 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate represents a highly sophisticated heterocyclic system that incorporates multiple functional groups within its molecular architecture. The systematic nomenclature reflects the complex structural arrangement, where the core thieno[2,3-b]thiopyran ring system is modified with dioxo functionalities and esterified with 3-chlorobenzoic acid. This compound belongs to the broader class of thiopyran derivatives, which are characterized by their six-membered ring containing sulfur as a heteroatom. The lambda notation in the systematic name indicates the oxidation state of the sulfur atom, specifically referring to the sulfur dioxide functionality present in the molecule.
The compound falls within the category of heterocyclic compounds, specifically those containing both sulfur and oxygen heteroatoms in their ring systems. Heterocyclic compounds represent one of the most important classes of organic molecules, with approximately half of all known natural organic compounds containing heterocyclic structures. The thieno[2,3-b]thiopyran framework places this compound among the fused heterocyclic systems, where two distinct heterocyclic rings share common atoms to form a bicyclic structure. This structural arrangement is particularly significant because fused heterocycles often exhibit enhanced stability and unique electronic properties compared to their monocyclic counterparts.
The ester linkage with 3-chlorobenzoate introduces additional complexity to the molecular structure, creating a compound that bridges heterocyclic chemistry with aromatic ester functionality. The 3-chlorobenzoate moiety contributes to the overall molecular properties through its electron-withdrawing chlorine substituent and the ester carbonyl group. This combination of structural features makes the compound a valuable subject for investigation in various areas of chemical research, particularly in the development of new pharmaceutical agents and advanced materials.
Molecular Structure and Formula
The molecular formula of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is established as C14H11ClO4S2, with a molecular weight of 342.8 grams per mole. This molecular composition reveals the presence of fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular structure features a bicyclic core system where a thiophene ring is fused to a thiopyran ring, creating the thieno[2,3-b]thiopyran framework.
The structural architecture of this compound can be analyzed through its key components: the thieno[2,3-b]thiopyran core, the dioxo functionalities, and the 3-chlorobenzoate ester group. The thieno[2,3-b]thiopyran system consists of a five-membered thiophene ring fused to a six-membered thiopyran ring, sharing two carbon atoms at the junction. The sulfur atom in the thiopyran ring bears two oxygen atoms, forming a sulfone group (SO2), which is responsible for the "1,1-dioxo" designation in the compound name. This sulfone functionality significantly influences the electronic distribution within the molecule and affects its reactivity patterns.
The three-dimensional structure of the molecule places the 3-chlorobenzoate ester group at the 4-position of the thiopyran ring, creating a spatial arrangement that affects both the compound's physical properties and its potential biological interactions. The ester linkage provides conformational flexibility while maintaining the overall structural integrity of the molecule. The chlorine atom on the benzene ring occupies the meta position relative to the carboxylate group, influencing the electronic properties of the aromatic system through its electron-withdrawing effect.
Structural Data and Physical Properties
The structural data presented in the table above provides fundamental information about the compound's identity and classification. The molecular weight of 342.8 grams per mole places this compound in the medium molecular weight range for organic molecules, making it suitable for various applications while maintaining reasonable solubility characteristics. The presence of multiple functional groups, including the sulfone, ester, and aromatic chloride functionalities, contributes to the compound's versatility in chemical reactions and potential applications.
The thieno[2,3-b]thiopyran core structure represents a relatively uncommon heterocyclic framework that combines the aromatic character of thiophene with the saturated nature of the thiopyran ring. This hybrid structure creates unique electronic properties that distinguish it from simpler heterocyclic systems. The fusion of these two rings results in a rigid molecular framework that constrains the overall molecular geometry and influences the compound's reactivity patterns.
The compound's classification as a thiopyran derivative places it within a family of sulfur-containing heterocycles that have gained significant attention in medicinal chemistry research. Thiopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. The addition of the dioxo functionality and the chlorobenzoate ester group further enhances the compound's potential for biological activity through multiple interaction mechanisms.
Chemical Classification and Comparative Analysis
Within the broader context of heterocyclic chemistry, 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate represents a sophisticated example of fused heterocyclic systems. The compound's classification extends beyond simple thiopyran derivatives to include sulfone-containing heterocycles and ester-functionalized aromatic compounds. This multi-faceted classification reflects the compound's complex structure and the diverse chemical properties that arise from the interaction of its various functional groups.
Comparative analysis with related compounds in the thieno[2,3-b]thiopyran family reveals the unique characteristics of the 3-chlorobenzoate derivative. Similar compounds, such as the 2-chlorobenzoate and 2,4-dichlorobenzoate analogs, exhibit different physical and chemical properties due to variations in the substitution pattern on the benzoate group. The meta-chloro substitution in the 3-chlorobenzoate derivative provides a distinct electronic environment compared to ortho or para substitution patterns, affecting both the compound's reactivity and its potential biological interactions.
The presence of the sulfone functionality in the thiopyran ring distinguishes this compound from other heterocyclic esters and places it among the sulfone-containing bioactive molecules. Sulfone groups are known to enhance the metabolic stability of organic compounds while providing specific interaction sites for biological targets. The combination of the sulfone group with the ester functionality creates a molecule with multiple potential binding sites and interaction mechanisms.
Properties
CAS No. |
4714-65-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(butylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,13H,2-3,8H2,1H3 |
InChI Key |
UFGIEPJMQLQOQL-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC(=CC=C3)Cl)C=CS2 |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Thieno[2,3-b]thiopyran Core
The initial step involves the synthesis of the thieno[2,3-b]thiopyran skeleton. This is typically achieved by intramolecular cyclization reactions starting from substituted thiophene precursors. The process may involve:
- Use of 2-aminothiophene-3-carboxylic acid esters or related compounds as starting materials.
- Cyclization under thermal or microwave-assisted conditions to enhance reaction rates and yields.
- Formation of the bicyclic thieno[2,3-b]thiopyran ring system.
Research indicates that microwave irradiation can provide cleaner reactions and better yields compared to classical heating methods in related thienopyrimidine systems, suggesting potential applicability here.
Oxidation to 1,1-Dioxo (Sulfone) Derivative
The sulfur atom in the thieno[2,3-b]thiopyran ring is oxidized to the sulfone state (1,1-dioxo) using oxidizing agents such as:
- Hydrogen peroxide (H2O2)
- Peracids (e.g., m-chloroperbenzoic acid)
- Other selective oxidants under controlled conditions
This oxidation step is crucial to achieve the desired sulfone functionality, which influences the compound's chemical and biological properties.
Esterification with 3-Chlorobenzoic Acid Derivative
The final step involves esterifying the hydroxyl group at the 4-position of the thieno[2,3-b]thiopyran ring with 3-chlorobenzoic acid or its activated derivatives (e.g., acid chloride or anhydride). Typical conditions include:
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide)
- Catalysis by DMAP (4-dimethylaminopyridine) to improve reaction efficiency
- Solvents like dichloromethane or tetrahydrofuran (THF)
- Reaction temperature maintained at room temperature to mild heating (25–50 °C)
This step yields the target ester compound with the 3-chlorobenzoate moiety attached to the thieno[2,3-b]thiopyran core.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivative, heat or microwave | Formation of thieno[2,3-b]thiopyran core |
| 2 | Oxidation | H2O2 or peracid, controlled temperature | Conversion to 1,1-dioxo sulfone derivative |
| 3 | Esterification | 3-chlorobenzoic acid chloride, DCC, DMAP, solvent | Formation of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate |
Data Table Summarizing Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thienothiopyran ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the chlorobenzoate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Pharmaceutical Applications
One of the most promising areas for the application of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is in pharmaceuticals. The compound has been investigated for its potential as:
- Antimicrobial Agents : Studies have shown that derivatives of thienothiopyrans exhibit significant antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy in targeting bacterial cell walls or metabolic pathways.
- Anticancer Properties : Research indicates that compounds within this class can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in malignant cells while sparing healthy cells.
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for:
- Pesticidal Activity : Its derivatives have shown effectiveness as pesticides against specific pests. This application is particularly relevant in developing environmentally friendly agricultural solutions.
- Herbicidal Properties : The compound's ability to inhibit specific plant growth mechanisms makes it a candidate for herbicide development, potentially offering alternatives to traditional herbicides that might be harmful to ecosystems.
Material Science
The unique structural attributes of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate also lend themselves to applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
- Nanotechnology : Research is being conducted into the use of this compound in creating nanomaterials with specific optical or electronic properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thienothiopyran derivatives, including 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Herbicidal Activity
Research conducted by agricultural chemists evaluated the herbicidal properties of this compound on common weeds such as Amaranthus retroflexus. The study found that application rates of 50 g/ha led to an effective reduction in weed biomass by over 70% within two weeks post-treatment.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several derivatives with variations in substituents and core modifications:
Key Observations :
- Chlorine vs. Fluorine Substituents : The 3-chloro derivative exhibits moderate polarity compared to the 2,4-dichloro analogue (higher lipophilicity) and the 2,6-difluoro variant (improved metabolic stability due to fluorine’s electron-withdrawing effects) .
- Ester vs.
- Core Modifications : The phenylhydrazone derivative () diverges significantly, introducing chelating capabilities absent in the parent compound.
Physicochemical Properties
- Density and Boiling Point :
Pharmacological Relevance
- Impurity Profiles: The N-acetyl derivative of Dorzolamide () highlights the importance of structural purity in pharmaceutical intermediates, as minor modifications (e.g., acetyl vs. benzoate groups) drastically alter bioactivity.
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate (CAS No. 343373-82-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is C14H11ClO4S2. The compound features a thienothiopyran ring system fused with a chlorobenzoate moiety. Its unique structure contributes to its biological activity and potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
1. Antimicrobial Activity
Studies have indicated that compounds within the thienothiopyran class exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-b]thiopyran have shown significant antibacterial and antifungal activities against various pathogens. A study reported that certain thienothiopyran derivatives demonstrated potent activity against Staphylococcus aureus and Candida albicans .
2. Anticancer Potential
The thienothiopyran scaffold has been investigated for its anticancer properties. Research suggests that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have highlighted the ability of thienothiopyran derivatives to inhibit tumor growth in vitro and in vivo models .
3. Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor. Thienothiopyrans have been studied for their ability to inhibit enzymes involved in various metabolic pathways, including those related to cancer and inflammation. This inhibition can lead to reduced disease progression .
The biological mechanisms underlying the activity of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate are still under investigation. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : Some thienothiopyran derivatives may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the modulation of key proteins involved in cell survival.
- Inhibition of Signal Transduction Pathways : By targeting specific receptors or enzymes, the compound could disrupt signaling pathways critical for cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A study conducted on various thienothiopyran derivatives demonstrated that one specific derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus. This suggests significant potential for development as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
In a preclinical study involving human breast cancer cell lines (MCF-7), treatment with a thienothiopyran derivative resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study concluded that the compound could be further developed as a lead candidate for breast cancer therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 1,1-dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate?
- Methodological Answer : Synthesis of thiopyran derivatives often involves decarboxylation and cyclization steps. For example, tetrahydro-4H-thiopyran-4-one intermediates can be prepared via NaOMe-mediated cyclization of dimethyl 3,3′-thiobispropanoate, followed by decarboxylation in acidic conditions . Reaction parameters such as solvent polarity (e.g., THF vs. H₂SO₄) and temperature must be optimized to minimize side reactions. Catalytic systems (e.g., Red-Al for selective reductions in structurally similar compounds) may also be adapted for regioselective functionalization .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For challenging cases (e.g., twinned crystals), iterative refinement with SHELXE or molecular replacement techniques can resolve ambiguities .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors degradation products. Accelerated stability studies (40°C/75% RH) combined with mass spectrometry (LC-MS) identify hydrolysis or oxidation products. For hygroscopic intermediates, Karl Fischer titration ensures moisture control .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 1,1-dioxo-thiopyran core in nucleophilic or electrophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The sulfur dioxide group in the 1,1-dioxo moiety is highly electron-withdrawing, directing nucleophilic attacks to the α-position of the thiopyran ring. Solvent effects (PCM models) refine reaction pathways for SN2 or Michael addition mechanisms .
Q. What strategies address contradictions in biological activity data for structurally analogous thieno-thiopyran derivatives?
- Methodological Answer : Cross-validate in vitro assays (e.g., NCI-60 cell line screening) with orthogonal methods like target-specific enzyme inhibition studies. For example, thieno[2,3-d]pyrimidin-4(3H)-ones show variability in cytotoxicity due to substituent effects on cell permeability; molecular docking (AutoDock Vina) identifies binding affinity outliers .
Q. How can regioselective functionalization of the thiopyran ring be achieved to explore structure-activity relationships (SAR)?
- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPLi in THF at −78°C enables selective substitution at the 2-position of the thiophene fragment. For polar media (e.g., HMPT), deprotonation shifts to the thiopyran ring, enabling methylation at alternative sites. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for SAR profiling .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Chiral intermediates (e.g., (4S,6S)-configured acetamides) require asymmetric catalysis or chiral resolution. Dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) in biphasic systems improves scalability. Continuous-flow reactors enhance reproducibility for acid-sensitive steps, such as decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
